tert-Butyl 4-hydroxy-3-iodophenethylcarbamate
Overview
Description
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: is an organic compound that features a tert-butyl group, a hydroxy group, an iodine atom, and a phenethylcarbamate moiety
Preparation Methods
The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate typically involves multiple steps One common synthetic route starts with the iodination of a phenol derivative to introduce the iodine atom at the desired positionThe final step involves the formation of the carbamate moiety through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of iodine-containing compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The carbamate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be compared with similar compounds such as:
tert-Butyl 4-hydroxyphenethylcarbamate: Lacks the iodine atom, resulting in different reactivity and biological activity.
tert-Butyl 4-iodophenethylcarbamate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
tert-Butyl 4-hydroxy-3-chlorophenethylcarbamate: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBWFNUOPTEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469540 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-50-0 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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